molecular formula C28H17FO6 B11067112 1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1-[(4-fluorophenyl)carbonyl]-1-methyl-1a-[(2-oxo-2H-chromen-3-yl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B11067112
M. Wt: 468.4 g/mol
InChI Key: GLZXPHLGBVQQOD-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that features a unique structure combining fluorobenzoyl, chromenyl, and cyclopropachromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves multiple steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride in the presence of a catalyst.

    Coupling with Chromen-2,3-dione: The 4-fluorobenzoyl chloride is then reacted with chromen-2,3-dione in the presence of a base such as triethylamine in a solvent like tetrahydrofuran.

    Cyclopropanation: The final step involves the cyclopropanation of the intermediate using a suitable cyclopropanating agent under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-FLUOROBENZOYL)-1-METHYL-1A-[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is unique due to its combination of fluorobenzoyl, chromenyl, and cyclopropachromenone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H17FO6

Molecular Weight

468.4 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-1-methyl-1a-(2-oxochromene-3-carbonyl)-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C28H17FO6/c1-27(23(30)15-10-12-17(29)13-11-15)22-18-7-3-5-9-21(18)35-26(33)28(22,27)24(31)19-14-16-6-2-4-8-20(16)34-25(19)32/h2-14,22H,1H3

InChI Key

GLZXPHLGBVQQOD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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